KP496 - 217799-03-6

KP496

Catalog Number: EVT-3318800
CAS Number: 217799-03-6
Molecular Formula: C31H34ClN3O7S3
Molecular Weight: 692.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of KP496 involves several chemical reactions that lead to the formation of its unique structure. While specific methods may vary, typical synthetic pathways include:

  1. Starting Materials: The synthesis begins with readily available precursors that contain functional groups amenable to further modification.
  2. Reagents and Catalysts: Various reagents such as acids, bases, or transition metal catalysts are employed to facilitate reactions like esterification or amide formation.
  3. Purification: After the reaction, purification techniques such as chromatography are used to isolate KP496 from by-products and unreacted materials.

Technical details about the exact synthetic route for KP496 may be proprietary or not fully disclosed in public literature, but general synthetic strategies for similar compounds often involve multi-step processes with careful control of reaction conditions to achieve high yields and purity.

Molecular Structure Analysis

The molecular structure of KP496 is characterized by its specific arrangement of atoms that confer its biological activity. The structural formula includes:

  • Functional Groups: The presence of specific functional groups such as amines or carboxylic acids plays a crucial role in its interaction with biological targets.
  • Three-Dimensional Configuration: The spatial arrangement of atoms affects how KP496 binds to cysteinyl leukotriene receptors.

Data regarding the molecular weight, melting point, and solubility can provide insights into its stability and behavior in biological systems. For example, molecular weight calculations can help predict the pharmacokinetics of KP496.

Chemical Reactions Analysis

KP496 engages in various chemical reactions that are critical for its pharmacological effects. Key reactions include:

  1. Binding Interactions: KP496 interacts with cysteinyl leukotriene receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Metabolic Transformations: In vivo studies indicate that KP496 undergoes metabolic processes that may alter its active form, impacting its efficacy and duration of action.

Understanding these reactions is essential for predicting the compound's behavior in biological systems and optimizing its therapeutic potential.

Mechanism of Action

The mechanism of action for KP496 primarily involves antagonism at cysteinyl leukotriene receptors. This process can be summarized as follows:

  1. Receptor Binding: KP496 binds competitively to cysteinyl leukotriene receptors on airway smooth muscle cells.
  2. Inhibition of Signaling Pathways: By blocking these receptors, KP496 prevents the downstream signaling pathways that lead to bronchoconstriction and inflammation.
  3. Resulting Effects: The inhibition results in bronchodilation and reduced airway hyperreactivity, thereby alleviating symptoms associated with asthma and other respiratory disorders .

Data from clinical studies illustrate the effectiveness of this mechanism in improving lung function and reducing exacerbations in patients with respiratory conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of KP496 are crucial for understanding its behavior in therapeutic contexts:

  • Physical State: KP496 is typically presented as a solid or crystalline compound.
  • Solubility: Solubility profiles indicate how well the compound dissolves in various solvents, which affects its bioavailability.
  • Stability: Stability data under different environmental conditions (e.g., temperature, light) provide insights into storage requirements and shelf life.

These properties are essential for formulating effective delivery systems for clinical use.

Applications

KP496 has significant scientific applications primarily in the field of respiratory medicine:

  • Asthma Treatment: Due to its antagonistic effects on cysteinyl leukotriene receptors, it is being explored as a potential treatment for asthma.
  • Research Tool: As a dual antagonist, it serves as a valuable tool in research settings to study the role of leukotrienes in inflammatory diseases.

The ongoing research into KP496 highlights its potential to contribute to improved therapeutic strategies for managing chronic respiratory conditions effectively.

Introduction: Rationale for Dual Receptor Antagonism in Respiratory and Fibrotic Diseases

Pathophysiological Role of CysLTs and TXA₂ in Airway Inflammation and Fibrosis

Inflammatory Pathways and Cellular Activation

CysLTs (LTC₄, LTD₄, LTE₄) and TXA₂ exert potent pro-inflammatory effects via G protein-coupled receptors:

  • CysLT₁ Receptors: Highly expressed in airway smooth muscle, macrophages, and eosinophils. Ligand binding induces bronchoconstriction, vascular permeability, mucus secretion, and fibroblast proliferation [6].
  • TXA₂ (TP) Receptors: Found on platelets, endothelial cells, and airway epithelium. Activation promotes platelet aggregation, neutrophil recruitment, vasoconstriction, and smooth muscle hypertrophy [3].

In asthma, CysLTs amplify Th2 inflammation and airway hyperresponsiveness (AHR), while TXA₂ drives late-phase bronchoconstriction and airway remodeling. In pulmonary fibrosis, both mediators stimulate collagen deposition and alveolar injury. Bleomycin-induced fibrosis models show elevated CysLT/TXA₂ levels correlating with hydroxyproline content (a collagen marker) and inflammatory cell influx [1] [7].

Fibrotic Mechanisms

  • Direct Profibrotic Effects: CysLTs enhance TGF-β1-driven fibroblast-to-myofibroblast transition, while TXA₂ upregulates ICAM-1/VCAM-1 on endothelia, facilitating eosinophil adhesion and tissue infiltration [3] [7].
  • Platelet-Mediated Amplification: Platelet-derived TXA₂ and CysLTs form a feed-forward loop. LTC₄ activates platelets via CysLT₂ receptors, triggering TXA₂ release, which further recruits inflammatory cells [3].

Table 1: Pathophysiological Roles of CysLTs vs. TXA₂ in Respiratory Diseases

MediatorPrimary ReceptorsKey Pathogenic EffectsDisease Relevance
CysLTsCysLT₁, CysLT₂Bronchoconstriction, eosinophil recruitment, mucus hypersecretion, fibroblast proliferationAsthma, IPF, COPD
TXA₂TP (TPα/TPβ)Platelet aggregation, neutrophil adhesion, vasoconstriction, smooth muscle hypertrophySevere asthma, IPF, pulmonary hypertension

Scientific Premise for KP-496 Development: Synergistic Mediator Blockade

Pharmacological Profile

KP-496 is a competitive dual antagonist with:

  • High-Affinity Binding: pA₂ values of 8.64 (CysLT₁) and 8.23 (TP), comparable to monovalent antagonists like montelukast (CysLT₁) and seratrodast (TP) [5].
  • Receptor Selectivity: No significant activity on histamine, acetylcholine, or serotonin receptors [5].

Preclinical Efficacy

Asthma Models

  • In ovalbumin-sensitized guinea pigs, inhaled KP-496 (1%) inhibited antigen-induced bronchoconstriction more effectively than montelukast or seratrodast alone. Only the dual blocker suppressed both immediate and late-phase asthmatic responses [2].
  • KP-496 reduced airway hyperresponsiveness by 78% vs. 42–53% with single antagonists, confirming synergistic benefits [2].

Pulmonary Fibrosis Models

  • In bleomycin-induced mouse fibrosis, inhaled KP-496 (0.5%, twice daily) reduced:
  • Bronchoalveolar lavage (BAL) inflammatory cells by 62% (day 7) and 58% (day 21)
  • Lung hydroxyproline (collagen marker) by 45%
  • Histopathological fibrosis scores by 75% [1] [4].
  • Efficacy exceeded monotherapy due to disruption of CysLT/TXA₂ crosstalk in fibroblast activation.

Table 2: Comparative Efficacy of KP-496 vs. Monovalent Antagonists

ModelEndpointKP-496MontelukastSeratrodast
Antigen-induced bronchoconstriction (guinea pig)% Inhibition92%38%42%
Late-phase airway response (guinea pig)% Inhibition87%51%47%
Bleomycin-induced lung hydroxyproline (mouse)% Reduction45%22%28%

Mechanisms of Synergy

  • Cellular Crosstalk: CysLT₁ activation amplifies TP receptor expression on smooth muscle cells, increasing TXA₂ sensitivity [3] [6].
  • Downstream Convergence: Both receptors activate MAPK/ERK and NF-κB pathways, driving IL-6, IL-8, and collagen synthesis. Dual blockade disrupts this amplification [1] [7].

Research Objectives and Knowledge Gaps in Dual Antagonist Therapeutics

Unresolved Mechanistic Questions

  • Receptor Heterogeneity: TP receptors exist as isoforms (TPα/TPβ) with divergent signaling. KP-496’s isoform selectivity remains uncharacterized [3].
  • Cancer Implications: CysLT₁ receptors are overexpressed in lung/colorectal tumors and drive proliferation. KP-496’s potential anticancer effects via CysLT₁/TP blockade warrant study [10].

Translational Challenges

  • Inhalation vs. Oral Delivery: KP-496’s efficacy via inhalation is proven [1] [2], but oral bioavailability and systemic effects are unknown.
  • Neutrophil vs. Eosinophil Predominance: KP-496’s efficacy in neutrophilic diseases (e.g., COPD) is untested despite TP receptors driving neutrophil adhesion [4] [7].

Table 3: Key Research Priorities for KP-496

Research DomainUnanswered QuestionsRelevant Models
Receptor PharmacologyDoes KP-496 distinguish TP isoforms? Does it affect CysLT₂/GPR99?TP-transfected cells, CysLT₂ KO mice
Fibrosis ResolutionCan KP-496 reverse established fibrosis?Late-intervention bleomycin models
Cancer MicroenvironmentDoes KP-496 inhibit tumor growth/metastasis via LT/TXA₂ blockade?Xenograft models, chemoresistance assays
Clinical PhenotypingWhich patient subsets benefit most?Biomarker-stratified trials (e.g., high urinary LTE₄/TXB₂)

Concluding Remarks

KP-496 exemplifies a rationally designed dual antagonist that exploits the pathobiological synergy between CysLTs and TXA₂. Preclinical data confirm superior efficacy over single-receptor blockers in asthma and fibrosis models by disrupting inflammatory amplification loops. Future research must address receptor isoform selectivity, delivery optimization, and expansion to neutrophilic or cancer contexts. As mediator-targeted therapies evolve, KP-496 offers a template for multi-pathway intervention in complex respiratory and fibrotic diseases.

Properties

CAS Number

217799-03-6

Product Name

KP496

IUPAC Name

2-[4-[(4-chlorophenyl)sulfonylamino]butyl-[[3-[(4-propan-2-yl-1,3-thiazol-2-yl)methoxy]phenyl]methyl]sulfamoyl]benzoic acid

Molecular Formula

C31H34ClN3O7S3

Molecular Weight

692.3 g/mol

InChI

InChI=1S/C31H34ClN3O7S3/c1-22(2)28-21-43-30(34-28)20-42-25-9-7-8-23(18-25)19-35(45(40,41)29-11-4-3-10-27(29)31(36)37)17-6-5-16-33-44(38,39)26-14-12-24(32)13-15-26/h3-4,7-15,18,21-22,33H,5-6,16-17,19-20H2,1-2H3,(H,36,37)

InChI Key

WMMCMKVGDPXYQS-UHFFFAOYSA-N

SMILES

CC(C)C1=CSC(=N1)COC2=CC=CC(=C2)CN(CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4C(=O)O

Canonical SMILES

CC(C)C1=CSC(=N1)COC2=CC=CC(=C2)CN(CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.